molecular formula C7H7BrIN B8371771 5-Bromo-2-(2-iodoethyl)pyridine

5-Bromo-2-(2-iodoethyl)pyridine

Cat. No.: B8371771
M. Wt: 311.95 g/mol
InChI Key: PZIVWASRXNNTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-iodoethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 5-position and a 2-iodoethyl substituent at the 2-position of the pyridine ring. The presence of both bromine and iodine introduces unique electronic and steric effects, making it a versatile intermediate in cross-coupling reactions, medicinal chemistry, and materials science .

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

5-bromo-2-(2-iodoethyl)pyridine

InChI

InChI=1S/C7H7BrIN/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4H2

InChI Key

PZIVWASRXNNTCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CCI

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key pyridine derivatives with substituents analogous to 5-Bromo-2-(2-iodoethyl)pyridine, highlighting their structural features, synthesis methods, and applications:

Compound Name Substituents Synthesis Method Yield Key Properties/Applications References
5-Bromo-2-iodopyridine -Br (C5), -I (C2) Commercial availability N/A Cross-coupling reactions, building block
5-Bromo-2-(bromomethyl)pyridine -Br (C5), -CH2Br (C2) Halogenation of pyridine N/A Intermediate for alkylation reactions
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine -Br (C5), -O-C6H4-O-CF3 (C2) Nucleophilic substitution (Procedure E) 91% Antimalarial quinolone derivatives
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine -Br (C5), -tetrazolyl (C2) Crystal structure analysis N/A Hydrogen-bonded supramolecular networks
5-Bromo-2-methoxypyridine -Br (C5), -OCH3 (C2) Nucleophilic substitution N/A Solubility modifier, pharmaceutical intermediate
5-Bromo-2-(2-methoxyphenyl)pyridine -Br (C5), -C6H4-OCH3 (C2) Suzuki coupling or similar N/A Gold(III) catalysis, medicinal chemistry

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